

A Technical Guide to Streptomyces Species Synthesizing Dihydrokalafungin

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Compound of Interest

Compound Name: Dihydrokalafungin

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This technical guide provides an in-depth overview of Streptomyces species known to synthesize **Dihydrokalafungin**, a key intermediate in the biosynthesis of several bioactive compounds, including the antibiotic kalafungin and the blue-pigmented polyketide actinorhodin. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and analysis, and the biosynthetic pathways involved.

Dihydrokalafungin Producing Streptomyces Species

Several species of the genus Streptomyces have been identified as producers of kalafungin, and by extension, its immediate precursor **Dihydrokalafungin**. **Dihydrokalafungin** is a crucial intermediate in the biosynthesis of type II polyketides.

The primary producers discussed in this guide are:

- Streptomyces tanashiensis: Originally isolated from soil in Japan, this species is a known producer of kalafungin.[\[1\]](#)
- Streptomyces sp. SBRK1: A marine-derived strain that has been optimized for kalafungin production.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Streptomyces coelicolor: A model organism for studying Streptomyces genetics and secondary metabolism. It produces the antibiotic actinorhodin, with **Dihydrokalafungin**

being a key biosynthetic intermediate.[5]

- *Streptomyces* sp. AM-7161: A producer of the antibiotic medermycin, which shares a biosynthetic pathway with kalafungin.
- *Streptomyces lividans*: While not a natural high-producer, genetically engineered strains can produce significant quantities of actinorhodin, and therefore utilize the **Dihydrokalafungin** pathway.

Quantitative Production of Kalafungin/Dihydrokalafungin

The production yields of kalafungin and related compounds can vary significantly depending on the *Streptomyces* strain and fermentation conditions. The following table summarizes the available quantitative data.

Streptomyces Species	Compound	Production Yield	Notes
<i>Streptomyces</i> sp. SBRK1	Kalafungin	51.4 mg/L	Optimized solid-state fermentation conditions.
Medermycin-producing streptomycete (mutant strain)	Kalafungin	3-fold increase	Compared to the wild-type strain.
<i>Streptomyces lividans</i> (engineered)	Actinorhodin	5 g/L	Dihydrokalafungin is a precursor.
<i>Streptomyces coelicolor</i> (hemoglobin-expressing)	Actinorhodin	10-fold increase	Under reduced aeration. Dihydrokalafungin is a precursor.

Note: Specific yield data for **Dihydrokalafungin** from *Streptomyces tanashiensis* and wild-type *Streptomyces coelicolor* are not readily available in the reviewed literature, as studies often

focus on the final product.

Experimental Protocols

This section provides detailed methodologies for the cultivation of *Streptomyces* sp. SBRK1 and the subsequent extraction and quantification of kalafungin.

Fermentation Protocol for *Streptomyces* sp. SBRK1

This protocol is based on the optimized conditions for kalafungin production in solid-state fermentation.

Medium Preparation (AIM Medium):

- Soluble Starch: 20 g
- KNO₃: 1 g
- NaCl: 0.5 g
- K₂HPO₄: 0.5 g
- MgSO₄: 0.5 g
- FeSO₄: 20 µM
- Distilled Water: 1000 ml

Cultivation:

- Prepare the AIM medium and sterilize by autoclaving.
- Inoculate the agar plates with a spore suspension of *Streptomyces* sp. SBRK1 to a final concentration of 1×10^7 CFU/mL.
- Incubate the plates at 29°C for 8 days for optimal kalafungin production. The optimal pH for production is 7.0.

Extraction and Quantification of Kalafungin

Extraction:

- After the incubation period, the biomass is collected from the agar plates.
- The collected biomass is extracted with ethyl acetate using the cold percolation method.
- The crude extract is filtered and then concentrated using a vacuum concentrator at 30°C.

Quantification by HPLC:

- The concentrated extract is redissolved in a suitable solvent (e.g., methanol).
- Quantification is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
- A standard curve is generated using pure kalafungin to quantify the concentration in the extract. The peak for kalafungin is typically detected at 275 nm.

Biosynthetic Pathway and Experimental Workflow

Dihydrokalafungin Biosynthesis Pathway

Dihydrokalafungin is synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the biosynthesis of **Dihydrokalafungin** as an intermediate in the actinorhodin pathway in *Streptomyces coelicolor*.

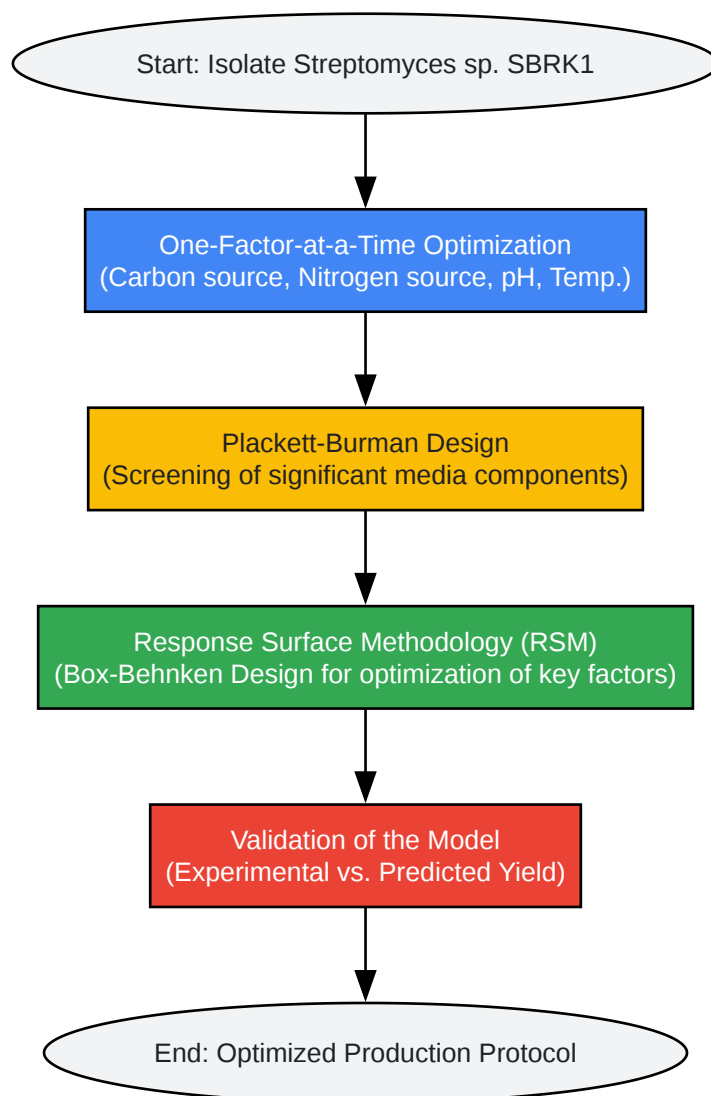


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Caption: Biosynthesis of **Dihydrokalafungin** in *Streptomyces*.

Experimental Workflow for Optimization of Kalafungin Production

The following diagram outlines the experimental workflow used for the statistical optimization of kalafungin production from *Streptomyces* sp. SBRK1.



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Caption: Workflow for optimizing kalafungin production.

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